1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-4-phenylbutane-1,4-dione
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Description
1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-4-phenylbutane-1,4-dione, also known as FPPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as piperidine derivatives, which have been shown to exhibit a wide range of biological activities. In
Scientific Research Applications
- Cyhalofop-butyl is an aryloxyphenoxypropionate herbicide. It was listed in 1992 and exhibits excellent herbicidal properties with low toxicity . Specifically, it targets Echinochloa species, making it a selective post-emergence herbicide.
- The ®-isomer of Cyhalofop-butyl is the most effective form, and previous synthetic procedures have aimed to produce racemic or optically active Cyhalofop-butyl .
- The chemoenzymatic synthesis of Cyhalofop-butyl using Candida antarctica lipase B (Novozym 435) has shown promising results, achieving high substrate conversion and enantiomeric purity .
- Researchers have explored derivatives of 4-phenoxypyridine and pyrazole containing the fluorophenoxy moiety for their potential antitumor properties .
- Cyhalofop-butyl’s 2-fluorophenoxy group has been incorporated into novel 4-(2-fluorophenoxy)quinoline derivatives, which show promise as small molecule antitumor agents targeting c-Met kinase .
Herbicide Development
Antitumor Agent Development
Targeting c-Met Kinase
Biocatalysis and Green Synthesis
properties
IUPAC Name |
1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-4-phenylbutane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN2O3/c27-23-8-4-5-9-25(23)32-22-14-18-28(19-15-22)21-12-16-29(17-13-21)26(31)11-10-24(30)20-6-2-1-3-7-20/h1-9,21-22H,10-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNPETRGOYCLDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)CCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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